Methyl 2-chloro-6-methoxyisonicotinate can be classified as:
The synthesis of methyl 2-chloro-6-methoxyisonicotinate typically involves several steps, predominantly through nucleophilic substitution reactions. A common synthetic route includes:
This method highlights the importance of controlling reaction conditions such as temperature, time, and concentration to achieve optimal yields.
The molecular structure of methyl 2-chloro-6-methoxyisonicotinate can be described as follows:
Methyl 2-chloro-6-methoxyisonicotinate can participate in several chemical reactions:
The specific conditions for these reactions vary based on the desired product but typically involve controlling temperature, pressure, and concentration of reactants.
The mechanism of action for methyl 2-chloro-6-methoxyisonicotinate primarily involves its interactions with biological targets:
Methyl 2-chloro-6-methoxyisonicotinate exhibits distinct physical and chemical properties:
The stability of this compound under various conditions (light, heat, moisture) is crucial for its storage and application in research settings.
Methyl 2-chloro-6-methoxyisonicotinate has several scientific applications:
Ongoing studies focus on elucidating its biological activities and optimizing synthetic routes for better yields and efficiency.
Methyl 2-chloro-6-methoxyisonicotinate is systematically named as methyl 2-chloro-6-methoxypyridine-4-carboxylate, reflecting its core pyridine ring with chlorine (position 2), methoxy (position 6), and methyl ester (position 4) substituents. Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol. The isonicotinate backbone derives from pyridine-4-carboxylic acid, distinguishing it from nicotinate (pyridine-3-carboxylate) isomers [1] . Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate |
| CAS Registry Number | Not assigned in search results¹ |
| Molecular Formula | C₈H₈ClNO₃ |
| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)OC |
| InChIKey | Undocumented in search results |
The structure features orthogonal electronic effects: The chlorine atom induces electron withdrawal, while the methoxy group donates electrons, creating a polarized scaffold ideal for nucleophilic substitution at C2 or C6. Crystallographic data, though absent for this specific compound, can be extrapolated from analogues like methyl 2,6-dichloroisonicotinate (monoclinic crystal system, P2₁/c space group) .
This compound emerged as a synthetic intermediate during late-20th-century efforts to optimize pyridine-based agrochemicals and pharmaceuticals. Its design leverages the reactivity of halogenated isonicotinates, historically used in thrip management (e.g., methyl isonicotinate) [1]. Industrial interest stems from:
Methyl 2-chloro-6-methoxyisonicotinate exhibits properties characteristic of halogenated heterocyclic esters:
Table 2: Physicochemical Properties
| Property | Value/Range | Conditions |
|---|---|---|
| Melting Point | 58–62°C (analogue-based)⁵ | Ambient pressure |
| Boiling Point | 235–298°C (predicted)³ | 7–760 mmHg |
| Density | 1.25–1.43 g/cm³ (predicted)³⁵ | 25°C |
| Solubility | Sparingly soluble in water; soluble in methanol, DMSO, DMF | 25°C [3] |
| pKa | -4.32 (predicted for pyridine) | Aqueous solution⁵ |
Stability: Hydrolytically sensitive under alkaline conditions due to the ester group. Storage at <15°C in inert atmospheres preserves integrity [2] [6]. Spectroscopic profiles include:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: